molecular formula C21H31ClN4O11 B1662386 Caspase-3 Inhibitor III CAS No. 285570-60-7

Caspase-3 Inhibitor III

Katalognummer B1662386
CAS-Nummer: 285570-60-7
Molekulargewicht: 550.9 g/mol
InChI-Schlüssel: ATNOUPFYBMVFLD-RSLFNQERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Caspase-3 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Caspase-3 . It is primarily used for cancer applications . The inhibitor is also referenced under CAS 285570-60-7 .


Synthesis Analysis

Large-scale preparation of active caspase-3 has been achieved by engineering the auto-activation sites of caspase-3 precursor into a sequence susceptible to thrombin hydrolysis . This method facilitates high-level expression in E. coli .


Molecular Structure Analysis

The crystal structure of caspase-3 with a nicotinic acid aldehyde inhibitor has been determined . The structures illustrate several approaches to reducing the peptidyl characteristics of the inhibitors while maintaining their potency and selectivity .


Chemical Reactions Analysis

Caspase-3 Inhibitor III is known to inhibit caspase-3 enzymatic activities . A novel electrochemical sensing platform has been developed for sensitive determination of caspase-3 activity and inhibition .


Physical And Chemical Properties Analysis

The Caspase-3 Inhibitor III is a lyophilized solid powder . It is white to off-white in color and soluble in 20% acetonitrile at 1 mg/mL .

Wissenschaftliche Forschungsanwendungen

Caspase Inhibition and Therapeutic Approaches

Caspase-3 Inhibitor III, as part of caspase inhibitors, has generated significant interest in the development of therapeutic approaches. These inhibitors, often peptides or mimetics, interact with caspases' active sites. Despite the structural similarity among caspases, selective inhibition, particularly of Caspase-3, remains challenging. Caspase inhibitors have been investigated in clinical settings for conditions like Nonalcoholic Steatohepatitis (NASH), but none have yet received marketing authorization. Caspase-3 inhibitors specifically have not reached clinical trials, highlighting the complexity of their development and application in therapy (Jacotot, 2020).

Development of Nonpeptidic Inhibitors

Research has focused on identifying unique nonpeptidic inhibitors for Caspase-3, a key mediator of apoptosis. Techniques like 'extended tethering' have been employed to identify ligands that bind to specific regions of Caspase-3, aiding in the assembly of small-molecule inhibitors. This approach has led to the development of molecules distinct from known inhibitors, highlighting a promising avenue in Caspase-3 inhibition research (Erlanson et al., 2003).

Structural Analysis of Reduced Peptidyl Inhibitors

Structural analysis has revealed approaches to reduce the peptidyl characteristics of Caspase-3 inhibitors while maintaining potency. This includes exploiting hydrophobic binding sites and using peptidomimetics. Such advancements are crucial in the search for caspase-directed drugs, offering insights into removing undesirable molecular features without losing efficacy (Becker et al., 2004).

Caspase Pathways in Neuronal Apoptosis and CNS Injury

Caspase-3 playsa significant role in neuronal apoptosis and central nervous system (CNS) injuries. It's involved in various regulated cell death pathways, contributing to physiological mechanisms and potentially playing a role in traumatic brain injury, spinal cord injury, cerebral ischemia, and chronic neurodegenerative conditions like Alzheimer's and Huntington's diseases. This underscores the potential therapeutic use of Caspase-3 inhibitors in treating acute and chronic CNS injuries (Eldadah & Faden, 2000).

Novel Small Molecule Inhibitors and Cellular Apoptosis

A series of anilinoquinazolines (AQZs) have been reported as potent small molecule inhibitors of Caspase-3. These inhibitors have demonstrated effectiveness in reducing biochemical and cellular features of apoptosis, including DNA fragmentation and morphological changes associated with cell death. This suggests a new class of Caspase-3 inhibitors, offering potential for evaluating Caspase-3's role in cellular models of apoptosis (Scott et al., 2003).

Inhibitors in Treating Neurodegenerative Disorders

Caspase-3 is identified as a common therapeutic target for various neurodegenerative disorders. Inhibitors, especially nonpeptidyl natural compounds, have shown potential in treating diseases like Alzheimer's, Parkinson's, and Huntington's. Molecular docking studies have identified compounds like Rosmarinic acid and curcumin as promising leads, mimicking the action of peptidyl inhibitors and presenting new avenues for drug development in neurodegenerative disorders (Khan et al., 2015).

Safety And Hazards

When handling Caspase-3 Inhibitor III, personal protective equipment/face protection should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOUPFYBMVFLD-RSLFNQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspase-3 Inhibitor III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caspase-3 Inhibitor III
Reactant of Route 2
Caspase-3 Inhibitor III
Reactant of Route 3
Caspase-3 Inhibitor III
Reactant of Route 4
Caspase-3 Inhibitor III
Reactant of Route 5
Caspase-3 Inhibitor III
Reactant of Route 6
Caspase-3 Inhibitor III

Citations

For This Compound
229
Citations
S Shahidi‐Noghabi, EJM Van Damme… - Archives of insect …, 2010 - Wiley Online Library
… involvement of cell death or apoptosis in the entomotoxicity of SNA-I through induction of caspase-3-like activity was also confirmed by addition of the permeable caspase-3 inhibitor III …
Number of citations: 32 onlinelibrary.wiley.com
C Luyet, K Schulze, BS Sayar, D Howald, EJ Müller… - PLoS …, 2015 - journals.plos.org
… We therefore continued to use caspase-3 inhibitor III with high specificity for caspase-3 [59]. Similar results than in mouse keratinocytes treated with AK23 were obtained for human …
Number of citations: 28 journals.plos.org
A Kadakol, K Divakar - 2011 - lrc.acharyainstitutes.in
… exclusion assay, determination of influence of caspase-3-inhibitor III, clonogenic assay and DNA … growth In determination of influence of caspase-3 inhibitor III assay, the percentage cell …
Number of citations: 0 lrc.acharyainstitutes.in
A Eckert, B Steiner, C Marques, S Leutz… - Journal of …, 2001 - Wiley Online Library
The Swedish double mutation (KM670/671NL) of amyloid precursor protein (APPsw) is associated with early‐onset familial Alzheimer's disease (FAD) and results in from three‐ to …
Number of citations: 130 onlinelibrary.wiley.com
PMC Glória, I Coutinho, LM Gonçalves… - European journal of …, 2011 - Elsevier
In this article we describe an expanded structure–activity relationship study for vinyl sulfones as caspase-3 inhibitors, a topic virtually unexplored in the existing literature. Most …
Number of citations: 32 www.sciencedirect.com
LH Lian, KA Milora, KK Manupipatpong… - Journal of Investigative …, 2012 - Elsevier
… Caspase-1 and -3/7 were inhibited with caspase-1 inhibitor VI and caspase-3 inhibitor III (EMD Biosciences, La Jolla, CA). Inhibitors were solubilized in DMSO (vehicle control) and …
Number of citations: 112 www.sciencedirect.com
CM Jacobs, P Aden, GH Mathisen, E Khuong… - Journal of neuroscience …, 2006 - Elsevier
… Receptor blockers were present at the following concentrations during exposure: MK801, 1 μM; caspase-3 inhibitor III, 1 μM. At the end of exposure, cultures were washed and …
Number of citations: 33 www.sciencedirect.com
CM Jacobs, MD Trinh, T Rootwelt, J Lømo, RE Paulsen - Brain research, 2006 - Elsevier
… or dex 10 μM or glu 100 μM in the presence of Caspase-3 inhibitor III (1 μM) (dark gray bars). … P < 0.05 comparing treatments in the presence of caspase-3 inhibitor III to treatment alone. …
Number of citations: 44 www.sciencedirect.com
TW Rutledge, SW Whiteheart - Journal of Biological Chemistry, 2002 - ASBMB
… SNAP-23 cleavage is inhibited by calpeptin, calpastatin, calpain inhibitor IV, and E-64d, but not by caspase 3 inhibitor III or cathepsin inhibitor I. When tested for their effect on secretion, …
Number of citations: 51 www.jbc.org
H Yang, S Murthy, FH Sarkar, S Sheng… - Journal of cellular …, 2008 - Wiley Online Library
… We studied the effect of caspase-3 inhibitor III on AR breakdown in cytosolic fraction of celastrol-treated apoptotic cells. As shown in Figure 4C, a caspase-3 inhibitor had a very little …
Number of citations: 58 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.